L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)
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Overview
Description
L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) is a chemical compound with the molecular formula C7H16N2O2 and a molecular weight of 160.21 g/mol This compound is a derivative of L-alanine, an amino acid, and features a dimethylamino group attached to the methyl ester of L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) typically involves the reaction of L-alanine with formaldehyde and dimethylamine. The reaction conditions often include the use of a solvent such as methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
- L-alanine is dissolved in methanol.
- Formaldehyde and dimethylamine are added to the solution.
- The mixture is stirred and heated to promote the reaction.
- The product is then isolated and purified through techniques such as crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
L-Alanine, N-dimethylaminomethylene-, ethyl ester: This compound has a similar structure but features an ethyl ester group instead of a methyl ester.
N,N-Dimethyl-L-Alanine: Another derivative of L-alanine with dimethylamino substitution.
Uniqueness
L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
methyl (2S)-2-[(dimethylamino)methylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-6(7(10)11-4)8-5-9(2)3/h6,8H,5H2,1-4H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNFLTZMAMNPFZ-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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